N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo-pyrimidine core with a carboxamide substituent at position 4. The 2-methyl-5-nitrophenyl group attached to the carboxamide introduces steric bulk and electron-withdrawing effects, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4S/c1-8-2-3-9(18(21)22)6-11(8)16-12(19)10-7-15-14-17(13(10)20)4-5-23-14/h2-3,6-7H,4-5H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXHNLCAFSVPTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN=C3N(C2=O)CCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and terminal alkynes . The reaction conditions often involve heating the reactants in the presence of a base, such as triethylamine, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted multi-component reactions. This green chemistry approach allows for the synthesis of thiazolopyrimidine derivatives under solvent-free conditions, which is both environmentally friendly and efficient . The use of ionic liquids as catalysts can further enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The active methylene group in the thiazolopyrimidine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles such as alkyl halides. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include amino derivatives and substituted thiazolopyrimidines, which can exhibit enhanced biological activities .
Scientific Research Applications
N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes involved in inflammation and bacterial cell wall synthesis . It may also interact with DNA, leading to the inhibition of tumor cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound’s nitro and methyl groups distinguish it from analogs. Key comparisons include:
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group (target compound) increases polarity and may elevate melting points compared to methoxy or methyl analogs .
Crystallographic and Conformational Insights
- Ring Puckering : X-ray studies of ethyl carboxylate analogs reveal a flattened boat conformation in the thiazolo-pyrimidine core, with dihedral angles between fused rings (e.g., 80.94° for a trimethoxybenzylidene derivative) . The nitro group in the target compound may alter crystal packing via hydrogen bonding (C–H···O) or dipole interactions .
Key Structural and Functional Differentiators
Nitro Group Positioning : The 5-nitro substituent on the phenyl ring (target) vs. 3-nitro (4i) may influence electronic distribution and metabolic stability .
Biological Activity
N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine core structure with a nitrophenyl substituent that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 286.30 g/mol. The presence of the nitro group is particularly relevant for its interaction with biological targets.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit potent antimicrobial properties. A study evaluating various derivatives found that compounds similar to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives in the series evaluated .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Escherichia coli |
| 13 | 0.30 | Pseudomonas aeruginosa |
Anticancer Activity
The compound's thiazole moiety has been linked to anticancer properties. Studies have shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, the presence of electron-withdrawing groups significantly enhances the cytotoxicity of these compounds against cancer cell lines .
Case Study: SAR Analysis
A structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring significantly affect anticancer activity. Compounds with halogen substitutions exhibited higher cytotoxic effects compared to their non-substituted counterparts .
Anticonvulsant Activity
Thiazole-containing compounds have also been studied for their anticonvulsant properties. One study reported that certain thiazole derivatives provided significant protection against seizures in animal models. The mechanism appears to involve modulation of GABAergic neurotransmission and inhibition of excitatory neurotransmitter release .
Table 2: Anticonvulsant Activity of Thiazole Derivatives
| Compound | ED50 (mg/kg) | Model Used |
|---|---|---|
| 1 | 23.30 | PTZ-induced seizures |
| 2 | >1000 | MES model |
Q & A
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value (from ) |
|---|---|
| Dihedral angle | 80.94° (thiazolo/benzene) |
| C5 deviation | 0.224 Å |
| Hydrogen bond length | 2.89–3.12 Å (C–H···O) |
| Melting point | 427–428 K |
Q. Table 2: Synthesis Optimization
| Condition | Yield Improvement Strategy |
|---|---|
| Reflux time | 8–10 hours (acetic acid) |
| Recrystallization | Ethyl acetate-ethanol (3:2) |
| Coupling agent | Chloroacetic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
